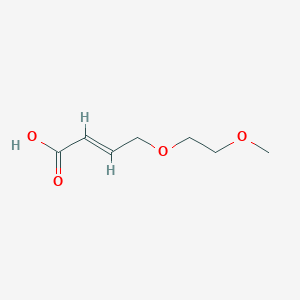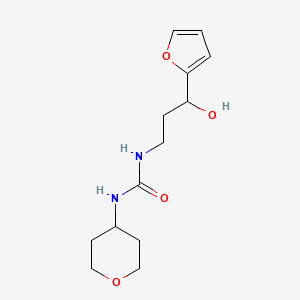
3-(Pyridin-4-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-4-yl)benzonitrile: is an organic compound with the molecular formula C12H8N2 It consists of a benzene ring substituted with a nitrile group and a pyridine ring at the para position
Aplicaciones Científicas De Investigación
Chemistry: 3-(Pyridin-4-yl)benzonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of ligands for coordination chemistry and catalysts for organic reactions .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as therapeutic agents. These derivatives exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: The compound is also used in the development of materials with specific electronic and optical properties. It serves as a precursor for the synthesis of polymers and other advanced materials used in electronics and photonics .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-(Pyridin-4-yl)benzonitrile is a compound that has been studied for its potential antiviral properties Related compounds such as 3-(pyridin-4-yl)-1,2,4-triazines have shown various types of biological activity, including antifungal, sedative-hypnotic, anti-inflammatory, anti-proliferative, and enzyme inhibitory effects .
Mode of Action
For instance, related compounds have been found to inhibit the activity of certain enzymes .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antiviral, antifungal, sedative-hypnotic, anti-inflammatory, and anti-proliferative effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)benzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . In this method, 4-bromopyridine is coupled with 3-cyanophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogen-substituted derivatives.
Comparación Con Compuestos Similares
- 4-(Pyridin-3-yl)benzonitrile
- 4-(Pyridin-2-yl)benzonitrile
- 3-(Pyridin-3-yl)benzonitrile
Comparison: 3-(Pyridin-4-yl)benzonitrile is unique due to the position of the pyridine ring on the benzene ring. This positional isomerism can influence the compound’s chemical reactivity and biological activity. For instance, the electronic properties and steric effects of the substituents can vary, leading to differences in their interactions with molecular targets and their overall efficacy in various applications .
Propiedades
IUPAC Name |
3-pyridin-4-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSJPFDYGHOODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)





![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)


![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3003251.png)
![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)

